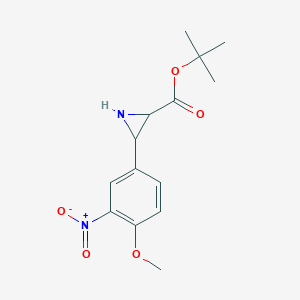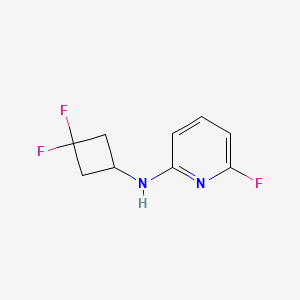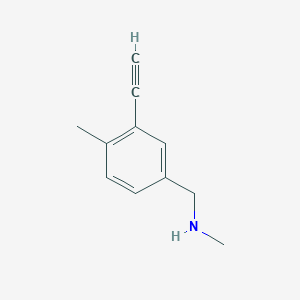
Tert-butyl 3-(4-methoxy-3-nitrophenyl)aziridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(4-methoxy-3-nitrophenyl)aziridine-2-carboxylate is a synthetic organic compound with the molecular formula C14H18N2O5 and a molecular weight of 294.30 g/mol . This compound is characterized by the presence of an aziridine ring, a tert-butyl ester group, and a nitrophenyl moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of tert-butyl 3-(4-methoxy-3-nitrophenyl)aziridine-2-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with methyl iodide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C. The reaction mixture is stirred for 18 hours at ambient temperature to yield the desired product. Industrial production methods may involve bulk custom synthesis and procurement to meet specific requirements .
Chemical Reactions Analysis
Tert-butyl 3-(4-methoxy-3-nitrophenyl)aziridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Major products formed from these reactions include amino derivatives and substituted aziridines.
Scientific Research Applications
Tert-butyl 3-(4-methoxy-3-nitrophenyl)aziridine-2-carboxylate is used in scientific research for various applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of cellular processes and interactions with biological systems.
Medicine: As a potential precursor for the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-methoxy-3-nitrophenyl)aziridine-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The aziridine ring can act as an electrophile, reacting with nucleophilic sites in proteins and enzymes, potentially leading to the inhibition of specific biological pathways .
Comparison with Similar Compounds
Tert-butyl 3-(4-methoxy-3-nitrophenyl)aziridine-2-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3-(4-nitrophenyl)piperidine-1-carboxylate: Similar in structure but with a piperidine ring instead of an aziridine ring.
Tert-butyl 3-methoxypyrrolidine-1-carboxylate: Contains a pyrrolidine ring and is used as a building block in organic synthesis.
3-tert-Butyl-4-methoxyphenol: A PROTAC linker with insecticidal activity and applications in regulating carcinogen metabolism.
Properties
IUPAC Name |
tert-butyl 3-(4-methoxy-3-nitrophenyl)aziridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-14(2,3)21-13(17)12-11(15-12)8-5-6-10(20-4)9(7-8)16(18)19/h5-7,11-12,15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPFTYSVHDNEKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(N1)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide](/img/structure/B12070590.png)
![(2Z)-3-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B12070597.png)


![[(2R)-3-hexadecanoyloxy-2-(12-hexadecanoyloxyoctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12070616.png)




![[3-(2-Amino-ethoxy)-4-methoxy-phenyl]-acetic acid methyl ester](/img/structure/B12070661.png)
![2-[(2-Chloroacetyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B12070663.png)

![[4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxycyclopentyl]methyl dihydrogen phosphate](/img/structure/B12070680.png)
